N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide
Description
N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, a pyrrolidine ring, and various functional groups
Properties
IUPAC Name |
N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-5-13-11(7-9-23-13)15(21)18-10-14(20)19-8-4-6-12(19)16(22)17-2/h7,9,12H,3-6,8,10H2,1-2H3,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHSHYOMZTZRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CO1)C(=O)NCC(=O)N2CCCC2C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the synthesis of the 2-propylfuran-3-carbonyl chloride through the Friedel-Crafts acylation of furan with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The 2-propylfuran-3-carbonyl chloride is then reacted with glycine to form the corresponding amide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Coupling with Pyrrolidine: The resulting amide is then coupled with N-methylpyrrolidine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide and carboxamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2 with a catalyst.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products
Oxidation: Furan epoxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Studies may focus on its activity against certain enzymes or receptors, its pharmacokinetics, and its potential therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide: can be compared to other amide-containing compounds and furan derivatives.
This compound: is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to combine the reactivity of the furan ring with the stability of the pyrrolidine ring and the versatility of the amide functional groups
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